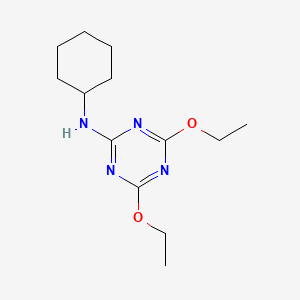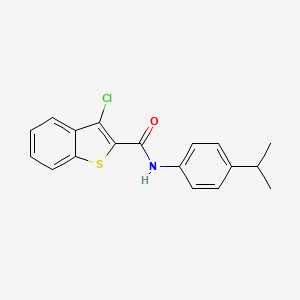
N-(4-ethoxyphenyl)-2,2-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-2,2-dimethylbutanamide, also known as Etodolac, is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. This compound is a member of the propionic acid class of NSAIDs and is structurally related to ibuprofen and naproxen. Etodolac is widely used in the medical field due to its potent anti-inflammatory and analgesic properties.
Wirkmechanismus
N-(4-ethoxyphenyl)-2,2-dimethylbutanamide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid signaling molecules that play a key role in the inflammatory response. By inhibiting COX activity, N-(4-ethoxyphenyl)-2,2-dimethylbutanamide reduces the production of prostaglandins, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects
N-(4-ethoxyphenyl)-2,2-dimethylbutanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. N-(4-ethoxyphenyl)-2,2-dimethylbutanamide has also been shown to inhibit platelet aggregation, which can help prevent the formation of blood clots.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-ethoxyphenyl)-2,2-dimethylbutanamide has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also highly effective in reducing inflammation and pain. However, like all NSAIDs, N-(4-ethoxyphenyl)-2,2-dimethylbutanamide has some limitations. It can cause gastrointestinal side effects such as ulcers and bleeding, and it can also cause kidney damage with prolonged use.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(4-ethoxyphenyl)-2,2-dimethylbutanamide. One area of interest is its potential use in the treatment of cancer. Studies have shown that N-(4-ethoxyphenyl)-2,2-dimethylbutanamide can inhibit the growth of certain cancer cells, and further research in this area could lead to the development of new cancer therapies.
Another area of interest is the development of new formulations of N-(4-ethoxyphenyl)-2,2-dimethylbutanamide that are more effective and have fewer side effects. For example, researchers could explore the use of nanoparticle-based drug delivery systems to improve the efficacy and safety of N-(4-ethoxyphenyl)-2,2-dimethylbutanamide.
Conclusion
In conclusion, N-(4-ethoxyphenyl)-2,2-dimethylbutanamide is a potent NSAID with a wide range of scientific research applications. It has been extensively studied for its anti-inflammatory and analgesic properties, and has shown promise as a potential treatment for cancer. While N-(4-ethoxyphenyl)-2,2-dimethylbutanamide has some limitations, it remains an important tool for researchers in the medical field.
Synthesemethoden
The synthesis of N-(4-ethoxyphenyl)-2,2-dimethylbutanamide involves the condensation of 4-ethoxybenzoyl chloride with 2,2-dimethylbutyric acid in the presence of a base such as triethylamine. The reaction yields a crude product that is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(4-ethoxyphenyl)-2,2-dimethylbutanamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of osteoarthritis, rheumatoid arthritis, and various other inflammatory conditions. N-(4-ethoxyphenyl)-2,2-dimethylbutanamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-2,2-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-5-14(3,4)13(16)15-11-7-9-12(10-8-11)17-6-2/h7-10H,5-6H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRLUXXZKFRTJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)NC1=CC=C(C=C1)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2,2-dimethylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-diethyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5728291.png)
![5,6-dimethyl-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5728299.png)
![N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5728307.png)
![3-ethoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5728319.png)



![N,N-diethyl-4-[(4-phenyl-1-piperazinyl)methyl]aniline](/img/structure/B5728335.png)

![N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5728346.png)

![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5728370.png)

![N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide](/img/structure/B5728390.png)